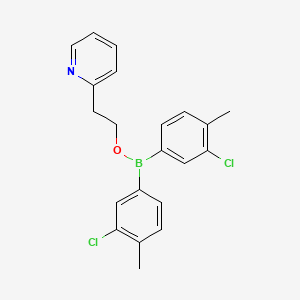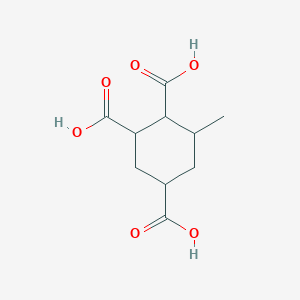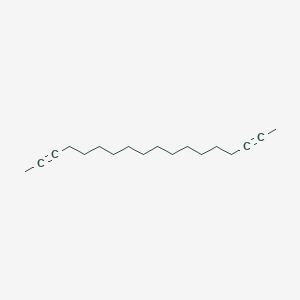![molecular formula C21H22ClNO2 B12594443 Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate CAS No. 872674-58-3](/img/structure/B12594443.png)
Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The 5-chloro and 2-methyl substituents are introduced through electrophilic substitution reactions on the indole core.
Butyl Chain Attachment: The butyl chain is attached to the indole core via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate is unique due to its specific substitution pattern and the presence of both indole and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
872674-58-3 |
|---|---|
Molecular Formula |
C21H22ClNO2 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate |
InChI |
InChI=1S/C21H22ClNO2/c1-14-18(19-13-17(22)11-12-20(19)23-14)6-4-3-5-15-7-9-16(10-8-15)21(24)25-2/h7-13,23H,3-6H2,1-2H3 |
InChI Key |
GTWGCVOYGCXLST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCCCC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-Piperidin-2-yl]methyl butanoate](/img/structure/B12594365.png)
![2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene](/img/structure/B12594367.png)



![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12594404.png)



![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)
![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-](/img/structure/B12594437.png)

